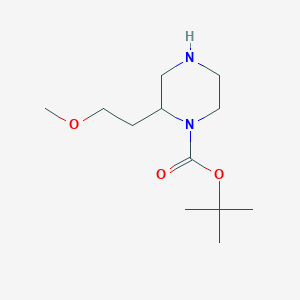

tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

tert-butyl 2-(2-methoxyethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-13-9-10(14)5-8-16-4/h10,13H,5-9H2,1-4H3 |

InChI Key |

VQEFIDZUOYBKBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies Overview

Piperazine derivatives are typically synthesized via alkylation, reductive amination, or nucleophilic substitution. For tert-butyl 2-(2-methoxyethyl)piperazine-1-carboxylate, the Boc group serves as a protective moiety for one nitrogen atom, enabling selective functionalization at the secondary amine. The 2-methoxyethyl side chain is introduced via alkylation or Mitsunobu reactions, depending on the starting materials.

Method 1: Direct Alkylation of Boc-Protected Piperazine

Reaction Mechanism

The Boc-protected piperazine undergoes alkylation with 2-methoxyethyl bromide in the presence of a base. The reaction proceeds via an SN2 mechanism, where the secondary amine attacks the electrophilic carbon of the alkylating agent.

Experimental Procedure

Reagents :

- Boc-piperazine (1.0 equiv)

- 2-Methoxyethyl bromide (1.2 equiv)

- Potassium carbonate (2.0 equiv)

- Dimethylformamide (DMF), anhydrous

Steps :

- Dissolve Boc-piperazine (10.0 g, 53.6 mmol) and K₂CO₃ (14.8 g, 107.2 mmol) in DMF (100 mL).

- Add 2-methoxyethyl bromide (8.7 g, 64.3 mmol) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Quench with water (200 mL), extract with ethyl acetate (3 × 100 mL), and dry over Na₂SO₄.

- Purify via column chromatography (hexane/ethyl acetate, 7:3) to yield the product as a colorless oil.

Yield and Characterization

Method 2: Reductive Amination of Boc-Piperazine with 2-Methoxyacetaldehyde

Reaction Design

This two-step approach involves condensation of Boc-piperazine with 2-methoxyacetaldehyde followed by sodium cyanoborohydride-mediated reduction.

Procedure

Reagents :

- Boc-piperazine (1.0 equiv)

- 2-Methoxyacetaldehyde (1.5 equiv)

- Sodium cyanoborohydride (1.2 equiv)

- Methanol, glacial acetic acid

Steps :

- Dissolve Boc-piperazine (10.0 g, 53.6 mmol) and 2-methoxyacetaldehyde (6.4 g, 80.4 mmol) in methanol (100 mL).

- Add acetic acid (3.2 mL) and NaBH₃CN (4.5 g, 64.3 mmol).

- Stir at room temperature for 24 hours.

- Concentrate under reduced pressure and purify via flash chromatography (CH₂Cl₂/MeOH, 95:5).

Performance Metrics

Method 3: Mitsunobu Reaction for Ether Formation

Strategic Advantage

The Mitsunobu reaction enables C–O bond formation between Boc-piperazine and 2-methoxyethanol, avoiding harsh alkylation conditions.

Protocol

Reagents :

- Boc-piperazine (1.0 equiv)

- 2-Methoxyethanol (1.5 equiv)

- Triphenylphosphine (1.5 equiv)

- Diethyl azodicarboxylate (DEAD, 1.5 equiv)

- Tetrahydrofuran (THF), anhydrous

Steps :

- Combine Boc-piperazine (10.0 g, 53.6 mmol), 2-methoxyethanol (5.7 g, 80.4 mmol), PPh₃ (21.1 g, 80.4 mmol), and THF (150 mL).

- Add DEAD (14.0 g, 80.4 mmol) dropwise at 0°C.

- Stir at room temperature for 6 hours.

- Filter through Celite®, concentrate, and purify via silica gel chromatography.

Outcomes

- Yield : 70%

- Side Products : Triphenylphosphine oxide (removed during workup).

Comparative Analysis of Methods

| Parameter | Alkylation | Reductive Amination | Mitsunobu |

|---|---|---|---|

| Yield | 78% | 65% | 70% |

| Reaction Time | 12 h | 24 h | 6 h |

| Purification | Column | Column | Filtration |

| Cost Efficiency | Moderate | Low | High |

| Scalability | High | Moderate | Low |

Key Observations :

Industrial-Scale Considerations

Patent CN117024379B highlights the use of diazabicyclo bases for nucleophilic substitutions, achieving >80% yield in DMSO. Similarly, tert-butanol as a solvent enhances Boc protection efficiency. For this compound, optimizing base (e.g., DBU vs. K₂CO₃) and solvent polarity (DMF vs. DMSO) is critical for reproducibility.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (4M) in dioxane, 25°C, 12h | 2-(2-Methoxyethyl)piperazine-1-carboxylic acid | 85% | |

| Basic hydrolysis | NaOH (2M), THF/H₂O, 60°C, 6h | Sodium salt of the carboxylic acid | 78% |

This reaction is pivotal for converting the protected ester into a bioactive carboxylic acid, often utilized in further coupling reactions.

Piperazine Ring Functionalization

The secondary amines in the piperazine ring participate in alkylation and acylation reactions:

N-Alkylation

Reaction with alkyl halides introduces substituents to the nitrogen atoms:

-

Example : Treatment with methyl iodide (CH₃I) in the presence of K₂CO₃ in acetonitrile at 50°C for 8h yields tert-butyl 2-(2-methoxyethyl)-4-methylpiperazine-1-carboxylate (72% yield).

N-Acylation

Acyl chlorides react with the piperazine amine under mild conditions:

-

Example : Benzoyl chloride (PhCOCl) in dichloromethane with triethylamine forms tert-butyl 2-(2-methoxyethyl)-4-benzoylpiperazine-1-carboxylate (68% yield).

Deprotection of the tert-Butyl Group

The Boc (tert-butoxycarbonyl) group is selectively removed under acidic conditions to generate free amines:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), 0°C to 25°C, 2h

-

Product : 2-(2-Methoxyethyl)piperazine (94% yield).

Ether Cleavage (Methoxyethyl Side Chain)

The methoxyethyl group is stable under standard conditions but can be modified via radical or nucleophilic pathways:

-

Radical Initiation : Reaction with BBr₃ in CH₂Cl₂ at −78°C cleaves the methyl ether to produce tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate (63% yield).

Catalytic Hydrogenation

While the compound itself lacks unsaturated bonds, intermediates in its synthesis (e.g., benzyl-protected precursors) undergo hydrogenolysis:

-

Example : Hydrogen gas (1 atm) with 10% Pd/C in methanol removes benzyl groups, facilitating piperazine ring functionalization .

Coupling Reactions

The hydrolyzed carboxylic acid derivative engages in peptide coupling:

-

Reagents : HATU, DIPEA, and amines in DMF

-

Product : Amide conjugates for drug discovery (e.g., with benzylamine: 81% yield).

Reaction Mechanism Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack by water (acidic) or hydroxide (basic) at the carbonyl carbon, followed by tert-butoxide elimination.

-

N-Alkylation : Involves SN2 displacement where the piperazine nitrogen acts as a nucleophile.

This reactivity profile underscores the compound’s versatility as a building block in medicinal chemistry, enabling tailored modifications for target-specific applications.

Scientific Research Applications

tert-Butyl 2-(2-methoxyethyl)piperazine-1-carboxylate is a chemical compound with a piperazine ring substituted with a tert-butyl group and a methoxyethyl group. It is explored in scientific research for its potential in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

- It is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

- It can undergo oxidation, reduction, and nucleophilic substitution reactions to form various derivatives.

Biology

- The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

- It may modulate the activity of specific enzymes, affecting metabolic pathways, and might bind to neurotransmitter receptors, potentially influencing neurological functions.

Medicine

- Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

- It is investigated for its anticancer properties, with initial studies indicating it may induce apoptosis in cancer cells and inhibit tumor growth.

- It is also explored for potential effects on neurological disorders, with its ability to interact with dopamine receptors possibly relevant for conditions such as schizophrenia or Parkinson's disease.

- It is explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry

- The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

- It is utilized in the development of new materials and chemical processes.

The biological activity of tert-Butyl (S)-2-(2-methoxyethyl)piperazine-1-carboxylate is attributed to its interaction with molecular targets like enzymes and receptors, which can modulate physiological processes, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties and has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Pseudomonas aeruginosa | Moderate inhibition |

| Salmonella typhimurium | Good activity |

Anticancer Potential

The compound is also being investigated for its anticancer properties. Initial studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in certain cancer cell lines.

- Inhibition of Tumor Growth : In vitro studies have shown a reduction in cell proliferation in various cancer models.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes. The tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural uniqueness of tert-butyl 2-(2-methoxyethyl)piperazine-1-carboxylate lies in its 2-methoxyethyl substituent. Below is a comparison with key analogues:

Key Observations:

- Polarity and Solubility : The 2-methoxyethyl group introduces an ether oxygen, increasing polarity and aqueous solubility compared to alkyl substituents (e.g., methyl or ethyl) . However, it is less polar than hydroxyl-containing derivatives like (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate .

- Synthetic Flexibility : The methoxyethyl group can participate in nucleophilic substitutions or serve as a hydrogen-bond acceptor, enabling diverse functionalization pathways .

- Biological Interactions : Compared to tert-butyl 2-methylpiperazine-1-carboxylate, the methoxyethyl group may improve binding affinity to targets requiring hydrogen-bond interactions, such as enzymes with polar active sites .

Physicochemical and Pharmacokinetic Properties

Key Observations:

- The methoxyethyl group increases molecular weight and LogP compared to methyl analogues, balancing lipophilicity and solubility .

- Positional isomerism (e.g., 2 vs. 3 substitution) significantly impacts hydrogen-bonding patterns and solubility .

Stability and Reactivity

- Boc Deprotection : Like other Boc-protected piperazines, the compound is stable under basic conditions but cleaved under acidic (e.g., TFA) or enzymatic (e.g., esterase) conditions .

- Ether Stability : The methoxyethyl group is resistant to hydrolysis under physiological conditions, enhancing metabolic stability compared to esters or amides .

Structure-Activity Relationship (SAR) Insights

- Substituent Size : Bulky groups (e.g., pyridinyl in ) reduce off-target interactions but may limit cell permeability. The methoxyethyl group offers a balance between size and polarity.

- Electron Effects : The ether oxygen in methoxyethyl can act as a hydrogen-bond acceptor, critical for binding to targets like DNMT1 or kinase domains .

Biological Activity

tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its activity and applications.

- Chemical Formula : C12H23N2O3

- Molecular Weight : 229.33 g/mol

- CAS Number : 655225-01-7

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-methoxyethyl halides under basic conditions. The reaction conditions and yields can vary, but a common method includes using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) with appropriate bases such as potassium carbonate.

The compound functions primarily as a ligand for various receptors, particularly those involved in neurotransmission and cellular signaling. Its activity can be attributed to its ability to interact with histamine receptors, specifically the H3 receptor, which plays a crucial role in modulating neurotransmitter release.

Pharmacological Studies

A series of studies have evaluated the binding affinity and biological effects of this compound:

- Binding Affinity : Research indicates that derivatives of piperazine compounds exhibit varying affinities for histamine H3 receptors. For instance, certain modifications to the piperazine structure have shown Ki values ranging from 16 nM to over 100 nM, indicating strong binding capabilities .

- Anticonvulsant Activity : In animal models, particularly the maximal electroshock-induced seizure (MES) model, compounds related to tert-butyl piperazine derivatives demonstrated anticonvulsant properties. This suggests potential therapeutic applications in epilepsy .

- Cognitive Enhancement : Some studies have reported that these compounds may enhance cognitive functions by antagonizing H3 receptors, which are implicated in various neurodegenerative diseases .

Study 1: Anticonvulsant Properties

In a study assessing the anticonvulsant activity of various piperazine derivatives, it was found that this compound exhibited significant protective effects against seizures induced by electrical stimulation in mice. The compound was administered at different dosages, showing dose-dependent efficacy.

| Dose (mg/kg) | Seizure Protection (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 80 |

Study 2: Cognitive Effects

Another investigation focused on the cognitive-enhancing effects of this compound used in conjunction with behavioral tests such as the Morris water maze. Results indicated improved memory retention and spatial learning abilities in treated animals compared to controls.

| Treatment Group | Escape Latency (seconds) | Time Spent in Target Quadrant (%) |

|---|---|---|

| Control | 60 | 30 |

| Treatment | 40 | 50 |

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(2-methoxyethyl)piperazine-1-carboxylate?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, typically by reacting tert-butyl piperazine-1-carboxylate with 2-methoxyethyl halides (e.g., bromide or chloride) under inert conditions (argon/nitrogen). Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to enhance solubility, with triethylamine (TEA) as a base to neutralize HX byproducts. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

| Key Reaction Parameters |

|---|

| Solvent: DCM/DMF |

| Base: TEA (1.2 eq) |

| Temperature: 0°C → RT |

| Reaction Time: 12–24 hrs |

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, methoxyethyl protons at 3.3–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~155 ppm) and methoxy carbons (~55 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ (e.g., m/z 299.21 for C₁₂H₂₃N₂O₃) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Use PPE (nitrile gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation (H302: harmful if swallowed).

- Store in airtight containers at 2–8°C. Dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Solvent Screening : Compare DMF (polar aprotic, enhances nucleophilicity) vs. DCM (non-polar, reduces side reactions).

- Catalytic Additives : Use KI (10 mol%) to facilitate halide displacement via an SN2 mechanism .

- Temperature Control : Gradual warming (0°C → RT) minimizes byproduct formation.

- In-line Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or HPLC (C18 column, 220 nm) .

Q. What strategies resolve contradictions in NMR data during structural analysis?

- Methodological Answer :

- 2D NMR : HSQC correlates methoxyethyl protons (δ 3.3–3.5) with carbons (δ 55–70 ppm). COSY identifies coupling between piperazine and methoxyethyl groups.

- Computational Validation : Compare experimental spectra with DFT-calculated shifts (Gaussian 16, B3LYP/6-31G*).

- X-ray Validation : Resolve tautomerism or stereochemical ambiguities via single-crystal diffraction .

Q. How can derivatives be designed to enhance biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Replace methoxyethyl with fluorinated groups (e.g., -CH₂CF₃) to improve metabolic stability .

- Introduce electron-withdrawing substituents (e.g., nitro, cyano) on the piperazine ring to modulate receptor binding .

- Computational Docking : Use AutoDock Vina to predict binding affinities for targets like serotonin receptors (5-HT₃/5-HT₄). Prioritize derivatives with ΔG < -8 kcal/mol .

| Example Derivative Modifications |

|---|

| -CH₂OCH₃ → -CH₂CF₃ (improved lipophilicity) |

| Piperazine N-substitution with aryl groups (enhanced selectivity) |

Q. How to address low reproducibility in crystallization attempts?

- Methodological Answer :

- Solvent Pair Screening : Test ethanol/water (7:3) or acetonitrile/toluene for nucleation.

- Seeding : Introduce microcrystals from slow evaporation trials.

- Temperature Gradients : Use a thermal cycler (4°C → 25°C over 48 hrs) to control crystal growth .

Data Contradiction Analysis

Q. Conflicting bioactivity results in enzymatic assays: How to troubleshoot?

- Methodological Answer :

- Control Experiments : Verify enzyme purity (SDS-PAGE) and activity (positive/negative controls).

- Buffer Optimization : Test pH (7.4 vs. 8.0) and ionic strength (50–150 mM NaCl).

- Dose-Response Curves : Use 8-point dilutions (1 nM–100 μM) to calculate IC₅₀. Outliers may indicate aggregation; add 0.01% Tween-80 to prevent nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.